N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide is a chemical compound with a complex structure that includes bromine, methyl, and difluorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylphenylamine with 2,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The bromine and difluorobenzenesulfonamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
- N-(2-bromo-4-methylphenyl)-2-phenylacetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both bromine and difluorobenzenesulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H10BrF2NO2S |
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Molecular Weight |
362.19 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-2-4-12(10(14)6-8)17-20(18,19)13-5-3-9(15)7-11(13)16/h2-7,17H,1H3 |
InChI Key |
AHSBYOWKYDNGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
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